molecular formula C10H14Cl2N4 B1377124 5-(Piperazin-1-yl)pyridine-2-carbonitrile dihydrochloride CAS No. 1427381-10-9

5-(Piperazin-1-yl)pyridine-2-carbonitrile dihydrochloride

Cat. No.: B1377124
CAS No.: 1427381-10-9
M. Wt: 261.15 g/mol
InChI Key: NDBAWWUHIXJMHQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Piperazin-1-yl)pyridine-2-carbonitrile dihydrochloride typically involves the reaction of piperazine with pyridine-2-carbonitrile under specific conditions. One common method includes:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

5-(Piperazin-1-yl)pyridine-2-carbonitrile dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted piperazine derivatives .

Scientific Research Applications

5-(Piperazin-1-yl)pyridine-2-carbonitrile dihydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(Piperazin-1-yl)pyridine-2-carbonitrile dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with various biological molecules, influencing their activity and leading to potential therapeutic effects .

Properties

IUPAC Name

5-piperazin-1-ylpyridine-2-carbonitrile;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4.2ClH/c11-7-9-1-2-10(8-13-9)14-5-3-12-4-6-14;;/h1-2,8,12H,3-6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDBAWWUHIXJMHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CN=C(C=C2)C#N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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